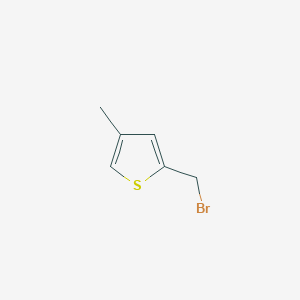

2-(Bromomethyl)-4-methylthiophene

Description

Properties

Molecular Formula |

C6H7BrS |

|---|---|

Molecular Weight |

191.09 g/mol |

IUPAC Name |

2-(bromomethyl)-4-methylthiophene |

InChI |

InChI=1S/C6H7BrS/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3 |

InChI Key |

UKNVKPMNKQEJOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylthiophene typically involves the bromination of 4-methylthiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of 2-(Bromomethyl)-4-methylthiophene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-methylthiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Stille coupling to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-(Bromomethyl)-4-methylthiophene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Potential use in the development of biologically active compounds and probes.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methylthiophene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Bromomethyl vs. 2-Bromomethyl Thiophenes

Positional isomerism significantly impacts physical and chemical properties. For instance:

- 3-Bromomethyl-2-methylthiophene (m.p. 237–239°C) and 4-bromomethyl-2-methylthiophene (m.p. 165–166°C) exhibit distinct melting points compared to the hypothetical 2-bromomethyl-4-methylthiophene. The lower melting point of the 4-substituted isomer suggests reduced crystallinity due to steric hindrance .

- Reactivity : The bromomethyl group at position 2 in thiophenes is more accessible for nucleophilic attack compared to position 3 or 4, enhancing its utility in alkylation reactions .

Halogen Variation: Chloromethyl vs. Bromomethyl

- 4-Bromo-2-(chloromethyl)thiophene (CAS 170859-70-8) replaces the bromine with chlorine. Chloromethyl derivatives are less reactive in nucleophilic substitutions due to weaker C-Cl bond polarization compared to C-Br. However, chloromethyl groups are preferred in environments requiring milder reaction conditions .

Comparison with Different Aromatic Systems

Thiophene vs. Benzene Derivatives

- The electron-withdrawing nitrile group on benzene reduces the electron density of the aromatic ring, making bromomethyl substitution less reactive compared to thiophene derivatives. Thiophene’s inherent electron-rich nature enhances electrophilic substitution rates .

- Applications : Benzene-based bromomethyl compounds are widely used in agrochemicals, whereas thiophene derivatives are prioritized in drug discovery due to their bioisosteric similarity to phenyl groups .

Thiophene vs. Pyrazole Derivatives

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one (Example 5.23) demonstrates the use of bromomethyl groups in pyrazole systems. Pyrazole derivatives exhibit enhanced thermal stability compared to thiophenes, making them suitable for high-temperature syntheses. However, thiophenes offer greater π-conjugation, beneficial in materials science .

Functional Group Variations

Bromomethyl vs. Ester Groups

- Methyl 4-bromothiophene-2-carboxylate (CAS 62224-16-2) replaces the bromomethyl group with an ester (-COOCH₃). The ester group introduces polarity, increasing solubility in polar solvents. Conversely, bromomethyl derivatives are more lipophilic, favoring membrane permeability in drug candidates .

- Synthetic Utility : Bromomethyl groups enable alkylation, while esters serve as precursors for carboxylic acids or amides via hydrolysis .

Bromomethyl vs. Acetamide Derivatives

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide combines a thiophene ring with an acetamide side chain. Acetamide derivatives exhibit pronounced antimycobacterial activity (MIC values <10 µg/mL), whereas bromomethylthiophenes are typically intermediates rather than end-stage bioactive molecules .

Data Tables

Table 1: Physical Properties of Bromomethylthiophene Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Reactivity (Relative to BrCH₂-) |

|---|---|---|---|

| 2-(Bromomethyl)-4-methylthiophene* | Not reported | Not reported | High (reference) |

| 3-Bromomethyl-2-methylthiophene | 237–239 | 172–185 | Moderate |

| 4-Bromomethyl-2-methylthiophene | 165–166 | 172–185 | Low |

| 4-Bromo-2-(chloromethyl)thiophene | Not reported | Not reported | Moderate |

*Hypothetical data inferred from analogs .

Biological Activity

2-(Bromomethyl)-4-methylthiophene is an organic compound characterized by a bromomethyl group attached to a thiophene ring, which also contains a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure contributes to its reactivity and biological interactions.

- Molecular Formula : C6H6BrS

- Molecular Weight : 201.08 g/mol

The presence of the thiophene ring, a five-membered aromatic system containing sulfur, enhances the compound's chemical properties and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 2-(bromomethyl)-4-methylthiophene, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, thiophene derivatives have been reported to show activity against Escherichia coli and Staphylococcus aureus, suggesting that 2-(bromomethyl)-4-methylthiophene may also possess similar effects .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Bromomethyl)-4-methylthiophene | E. coli | TBD |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | E. coli | 10 mg/mL |

| 5-Bromo-2-methylthiophene | Staphylococcus aureus | TBD |

Anticancer Activity

The anticancer potential of thiophene derivatives has been a focus of recent studies. Compounds similar to 2-(bromomethyl)-4-methylthiophene have shown promising results in inhibiting cancer cell proliferation in vitro. For example, some studies indicate that thiophenes can induce apoptosis in various cancer cell lines, potentially through mechanisms involving the disruption of cellular signaling pathways .

Case Study: Anticancer Effects

A study examined the effects of various thiophene derivatives on human cancer cell lines, revealing that certain substitutions on the thiophene ring significantly enhance cytotoxicity. The presence of the bromomethyl group in 2-(bromomethyl)-4-methylthiophene is hypothesized to contribute positively to its anticancer activity by increasing lipophilicity and facilitating cell membrane penetration .

The mechanisms through which 2-(bromomethyl)-4-methylthiophene exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Inhibition of Enzymatic Activity : Thiophenes may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interference with Cellular Signaling : These compounds could disrupt signaling pathways critical for tumor growth and survival.

Synthesis and Derivatives

The synthesis of 2-(bromomethyl)-4-methylthiophene typically involves bromination reactions followed by cross-coupling techniques such as Suzuki reactions. Variations in the synthesis can lead to a range of derivatives with potentially enhanced biological activities .

Table 2: Synthesis Pathways for Thiophene Derivatives

| Synthesis Method | Description |

|---|---|

| Bromination | Introduction of bromine at specific positions |

| Suzuki Coupling | Formation of new carbon-carbon bonds using boronic acids |

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify protons adjacent to bromine (δ 4.2–4.5 ppm for -CH₂Br) and aromatic thiophene protons (δ 6.8–7.1 ppm). Carbon signals for C-Br appear at ~30 ppm .

- IR Spectroscopy : Confirm C-Br stretching vibrations at ~560 cm⁻¹ and thiophene ring C-S-C absorption at 690 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 178.05 (C₅H₆BrS⁺) .

What strategies enhance the stability of 2-(Bromomethyl)-4-methylthiophene under varying experimental conditions?

Q. Advanced

- Storage : Store at 2–4°C in amber vials under inert gas (argon/nitrogen) to prevent photolytic degradation and moisture absorption .

- Solvent Selection : Use anhydrous DCM or acetonitrile to minimize hydrolysis of the bromomethyl group.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition during long-term storage .

How can computational modeling predict the reactivity of 2-(Bromomethyl)-4-methylthiophene in novel reactions?

Q. Advanced

- DFT Calculations : Simulate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring. For example, the bromomethyl group enhances electrophilicity at C-2, favoring SN2 reactions .

- MD Simulations : Model solvent effects on reaction trajectories, e.g., polar aprotic solvents stabilize transition states in Suzuki-Miyaura couplings .

- Machine Learning : Train models on existing datasets (e.g., Reaxys) to predict optimal catalysts for C-C bond formation .

What are the primary safety considerations when handling 2-(Bromomethyl)-4-methylthiophene?

Q. Basic

- Toxicity : The compound is a thiophene derivative, which may exhibit hepatotoxicity or mutagenicity. Use fume hoods and PPE (gloves, goggles) .

- Waste Disposal : Quench residual bromine with Na₂S₂O₃ before disposal in halogenated waste containers .

- Spill Management : Absorb spills with vermiculite and neutralize with 10% sodium bicarbonate .

What interdisciplinary applications are emerging for 2-(Bromomethyl)-4-methylthiophene?

Q. Advanced

- Materials Science : As a monomer for conductive polymers (e.g., poly(thiophene) derivatives) in organic electronics .

- Pharmaceuticals : Serve as a precursor to kinase inhibitors or antiviral agents via functionalization at the bromomethyl site .

- Catalysis : Anchor metal nanoparticles (Au, Pd) onto the thiophene ring for heterogeneous catalysis .

How can green chemistry principles improve the sustainability of synthesizing 2-(Bromomethyl)-4-methylthiophene?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.